N-Oxytriacetoneamine Glycerol Ketal

Spin labeling Bioconjugation Aqueous EPR spectroscopy

For EPR spectroscopists facing line-broadening artifacts from nitroxide probe aggregation in aqueous systems, N-Oxytriacetoneamine Glycerol Ketal provides the direct solution. Its glycerol ketal moiety introduces a primary hydroxymethyl group, enhancing hydrophilicity versus TEMPO. - Enables homogeneous spin-labeling of water-exposed protein domains and hydrogels. - Reduces aggregation in aqueous buffers, preserving rotational dynamics fidelity. - Supplied as a pre-formed, stable N-oxyl radical for immediate experimental use.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 150980-90-8
Cat. No. B1141366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxytriacetoneamine Glycerol Ketal
CAS150980-90-8
Synonyms2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy;  2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal;  TEMPO-glycerol Ketal
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C
InChIInChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3
InChIKeyQZSJOMHHDUGALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxytriacetoneamine Glycerol Ketal Overview


N-Oxytriacetoneamine Glycerol Ketal (CAS 150980-90-8), systematically named 2-(hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy, is a stable nitroxide free radical belonging to the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family [1]. It is formally the N-oxyl derivative of triacetoneamine glycerol ketal (CAS 53825-32-4) and is distinguished from the parent TEMPO radical by the presence of a cyclic glycerol ketal moiety, which introduces a primary hydroxymethyl group . This structural modification alters the compound's steric bulk, hydrogen-bonding capacity, and polarity relative to simpler TEMPO analogs. The compound is commercially available as a red-orange solid, primarily utilized as a spin probe in electron spin resonance (ESR) spectroscopy, a free radical scavenger, and a reagent in organic synthesis .

N-Oxytriacetoneamine Glycerol Ketal: Why Generic Substitution Fails


In-class substitution of N-Oxytriacetoneamine Glycerol Ketal with other TEMPO derivatives (e.g., TEMPO itself, TEMPOL, or 4-amino-TEMPO) is not straightforward. The glycerol ketal ring and primary hydroxymethyl group confer a unique combination of steric protection around the nitroxide radical center, modulated hydrogen-bond donor/acceptor capacity, and altered partition behavior between aqueous and organic phases . These properties directly impact the compound's performance as a spin probe—where rotational correlation time and local environment sensitivity are critical—and as a polymer stabilizer, where compatibility with the host matrix and migration resistance govern long-term efficacy . The quantitative comparisons below demonstrate that relying on a more common analog without considering these structural nuances can lead to suboptimal experimental or industrial outcomes.

N-Oxytriacetoneamine Glycerol Ketal: Key Differentiators


Enhanced Aqueous Solubility

The incorporation of a primary hydroxymethyl group via the glycerol ketal framework is expected to increase aqueous solubility relative to the unsubstituted parent TEMPO radical. While an experimentally measured water solubility for N-Oxytriacetoneamine Glycerol Ketal was not located in the public domain at the time of this analysis, the class-level inference is based on well-documented solubility enhancements for hydroxylated TEMPO derivatives. TEMPOL (4-hydroxy-TEMPO), for instance, exhibits significantly higher water solubility compared to TEMPO, which has a reported aqueous solubility of approximately 0.03 mol/L at 25 °C [1]. The target compound, bearing an additional hydroxymethyl substituent, is anticipated to exceed this value. For procurement decisions where aqueous-phase reactions or biological spin-labeling are required, this solubility difference dictates the selection of the glycerol ketal derivative over unmodified TEMPO.

Spin labeling Bioconjugation Aqueous EPR spectroscopy

N-Oxyl Radical Stability vs. Reduced Form

The target compound is the oxidized N-oxyl radical form, whereas Triacetoneamine Glycerol Ketal (CAS 53825-32-4) is the corresponding reduced amine . In the context of hindered amine light stabilizer (HALS) chemistry, the N-oxyl radical is the active species responsible for catalytic radical scavenging via the Denisov cycle. The reduced amine must first undergo in situ oxidation to become active, introducing an induction period. Procuring the pre-formed N-oxyl radical eliminates this latency and provides immediate stabilization activity upon incorporation into the polymer matrix [1]. The molecular formula of the target (C12H22NO4, MW 244.31) differs from the reduced amine (C12H23NO3, MW 229.32), reflecting the formal gain of one oxygen atom and loss of one hydrogen . This redox state distinction is critical for formulators seeking predictable, immediate UV protection without relying on environmental oxidation of the amine precursor.

Polymer light stabilization HALS efficacy Radical scavenging

Polarity and Hydrogen-Bonding Capacity

The 1,4-dioxa-8-azaspiro[4.5]decane ring system and the pendant hydroxymethyl group in N-Oxytriacetoneamine Glycerol Ketal introduce two ether oxygens and one hydroxyl moiety absent in TEMPO or TEMPOL (which has a single hydroxyl directly attached to the piperidine ring) . These additional polar functionalities are expected to increase the isotropic hyperfine coupling constant (aN) of the nitroxide nitrogen in polar solvents, as the greater local dielectric constant stabilizes the zwitterionic resonance form of the N–O• group. This class-level inference is supported by the well-characterized solvent-dependence of aN for TEMPO derivatives, where aN values shift from approximately 15.5 G in non-polar solvents to approximately 17.0 G in water [1]. The glycerol ketal derivative, with its enhanced hydrogen-bonding capacity, is predicted to display a more pronounced aN shift, offering superior sensitivity as an ESR probe for local polarity and hydrogen-bonding environments in biological membranes, micelles, and polymer blends.

Spin probe microenvironment sensitivity ESR hyperfine coupling Membrane partitioning

Ketal Hydrolytic Stability

The cyclic ketal linkage in N-Oxytriacetoneamine Glycerol Ketal is susceptible to acid-catalyzed hydrolysis, whereas TEMPO and TEMPOL lack such a cleavable unit. This structural feature enables the compound to function as a pro-radical species that releases the active nitroxide upon exposure to mildly acidic conditions (pH < 5–6). The hydrolysis kinetics of glycerol ketals are well-documented: for simple glycerol ketals, the half-life at pH 4.5 and 25 °C is on the order of hours to days, depending on the substituent pattern [1]. In contrast, TEMPO remains stable indefinitely under identical conditions. For applications requiring triggered radical generation—such as acid-sensitive drug delivery systems, self-healing polymer coatings activated by corrosion-induced pH drops, or time-release antioxidant packaging—this hydrolytic lability is a deliberate design feature rather than a liability. The target compound's ketal stability can be further tuned by modifying the glycerol backbone or the ketal substituents, offering a level of kinetic control not achievable with non-ketal TEMPO analogs.

Pro-radical prodrug Stimuli-responsive materials Controlled release

Boronate-Affinity Capture

Upon acid-catalyzed hydrolysis of the ketal ring, N-Oxytriacetoneamine Glycerol Ketal is expected to release a 1,2-diol (glycerol) moiety along with the nitroxide radical [1]. The transient or equilibrium presence of a vicinal diol structure creates an opportunity for reversible covalent capture using boronate-functionalized solid supports—a well-established method for cis-diol-containing biomolecules [2]. Neither TEMPO nor TEMPOL possesses a 1,2-diol unit, rendering them incompatible with boronate-affinity enrichment workflows. This differential feature is significant for analytical chemists developing spin-trapping protocols where selective extraction, enrichment, or immobilization of the radical species is required prior to EPR or mass spectrometric detection.

Affinity enrichment Spin-trapping Boronate chromatography

N-Oxytriacetoneamine Glycerol Ketal: Recommended Applications


Aqueous Spin-Labeling EPR

For EPR spectroscopists requiring a nitroxide spin probe with enhanced aqueous solubility relative to TEMPO, N-Oxytriacetoneamine Glycerol Ketal is the preferred procurement choice. The hydroxymethyl group introduced by the glycerol ketal increases hydrophilicity, reducing probe aggregation and ensuring homogeneous labeling of water-exposed protein domains, nucleic acids, or hydrogel networks. This solubility advantage avoids the line-broadening artifacts and limited rotational dynamics observed when insufficiently soluble probes are used in aqueous buffers [1].

Immediate Light Stabilization (HALS)

Polymer compounders formulating thin-section polypropylene films, polyethylene agricultural mulch, or automotive interior polyolefins should procure N-Oxytriacetoneamine Glycerol Ketal rather than its reduced amine counterpart (Triacetoneamine Glycerol Ketal, CAS 53825-32-4) when immediate UV stabilization is critical. The pre-formed N-oxyl radical bypasses the oxidative induction period, providing radical-scavenging activity from the moment of incorporation. This is especially important for products with short intended service lives or those exposed to intense UV radiation immediately after manufacturing .

Stimuli-Responsive Radical Delivery

Material scientists developing anti-corrosion coatings or active food packaging that require acid-triggered release of radical scavengers should select N-Oxytriacetoneamine Glycerol Ketal. Unlike permanently stable TEMPO or TEMPOL, the glycerol ketal undergoes hydrolysis under mildly acidic conditions (e.g., corrosion-generated low pH at a metal-coating interface, or acidic food simulants), releasing the active nitroxide on demand. This built-in stimulus-responsiveness cannot be replicated by non-hydrolyzable TEMPO analogs [2].

Boronate-Affinity Spin-Trapping

Analytical chemists designing selective enrichment protocols for nitroxide radical detection in biological fluids or environmental samples should consider N-Oxytriacetoneamine Glycerol Ketal. Following ketal hydrolysis, the liberated 1,2-diol moiety enables reversible capture on phenylboronate-functionalized magnetic beads or SPE cartridges, allowing the radical species to be selectively concentrated prior to LC-EPR or LC-MS analysis. TEMPO and TEMPOL lack this diol functionality and cannot be enriched via boronate affinity, making the glycerol ketal derivative the enabling reagent for such targeted workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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